molecular formula C6H8Cl2N2O B8139761 2-Chloro-3-methoxy-4-pyridinamine hydrochloride

2-Chloro-3-methoxy-4-pyridinamine hydrochloride

Cat. No.: B8139761
M. Wt: 195.04 g/mol
InChI Key: QPKMMQCWAMHFNG-UHFFFAOYSA-N
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Description

2-Chloro-3-methoxy-4-pyridinamine hydrochloride is a chemical compound with the molecular formula C6H7ClN2O·HCl. It is a derivative of pyridine, featuring a chlorine atom at the second position, a methoxy group at the third position, and an amine group at the fourth position. This compound is commonly used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions include the use of chlorinating agents such as thionyl chloride (SOCl2) and amination reagents like ammonia (NH3) under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the same chlorination and amination steps. The process is optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-methoxy-4-pyridinamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of 2-chloro-3-methoxypyridine-N-oxide.

  • Reduction: Production of 2-chloro-3-methoxy-4-pyridinamine.

  • Substitution: Generation of various substituted pyridine derivatives.

Scientific Research Applications

2-Chloro-3-methoxy-4-pyridinamine hydrochloride is widely used in scientific research due to its versatility and reactivity. It finds applications in:

  • Chemistry: As a building block for the synthesis of more complex organic compounds.

  • Biology: In the study of enzyme inhibitors and receptor binding assays.

  • Medicine: As a precursor for the development of pharmaceuticals and therapeutic agents.

  • Industry: In the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

2-Chloro-3-methoxy-4-pyridinamine hydrochloride is structurally similar to other pyridine derivatives such as 2-chloro-6-methoxypyridin-3-amine hydrochloride and 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. its unique combination of functional groups and reactivity sets it apart, making it a valuable compound in various applications.

Comparison with Similar Compounds

  • 2-Chloro-6-methoxypyridin-3-amine hydrochloride

  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

Properties

IUPAC Name

2-chloro-3-methoxypyridin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O.ClH/c1-10-5-4(8)2-3-9-6(5)7;/h2-3H,1H3,(H2,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKMMQCWAMHFNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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